molecular formula C11H13NS2 B13803598 2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine

2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine

Cat. No.: B13803598
M. Wt: 223.4 g/mol
InChI Key: OULXSSWYTBIAMH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine is a heterocyclic compound that features a thiazine ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine typically involves the reaction of 3-methylthiophene-2-carbaldehyde with appropriate thiazine precursors under controlled conditions. The reaction is often carried out in the presence of a base such as piperidine in ethanol, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or thiazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. For instance, it may act as an allosteric modulator of neuronal nicotinic acetylcholine receptors, enhancing channel gating and affecting neurotransmission . The specific pathways involved depend on the biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine is unique due to its specific combination of a thiazine ring and a thiophene moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13NS2

Molecular Weight

223.4 g/mol

IUPAC Name

2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine

InChI

InChI=1S/C11H13NS2/c1-9-5-8-13-10(9)3-4-11-12-6-2-7-14-11/h3-5,8H,2,6-7H2,1H3/b4-3+

InChI Key

OULXSSWYTBIAMH-ONEGZZNKSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C/C2=NCCCS2

Canonical SMILES

CC1=C(SC=C1)C=CC2=NCCCS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.